(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br3N2O2/c21-14-5-1-12(2-6-14)16-11-17(13-3-7-15(22)8-4-13)25(24-16)20(26)18-9-10-19(23)27-18/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHLAGAKJKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)
The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) bearing 4-bromophenyl groups. Adapted from Method A in , 4-bromodeoxybenzoin (10 mmol) is condensed with formaldehyde (3.57 mL, 37% aqueous) in methanol (25 mL) using piperidine (0.128 mL) and acetic acid (0.128 mL) as catalysts. The mixture is refluxed for 3 hours, yielding 1,3-bis(4-bromophenyl)prop-2-en-1-one as a pale yellow solid (quantitative crude yield). Purification via recrystallization from ethanol improves purity to >98% (GC analysis).
Key Reaction Parameters
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Solvent: Methanol
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Catalysts: Piperidine (1.3 mol%), AcOH (2.2 mol%)
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Temperature: Reflux (65–70°C)
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Yield: 95–98% after purification
Cyclization to 3,5-Bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole
The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. Following protocols in , a solution of 1,3-bis(4-bromophenyl)prop-2-en-1-one (5 mmol) in ethanol (30 mL) is treated with hydrazine hydrate (6 mmol) and stirred at 80°C for 6 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1). The crude product, 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole, precipitates upon cooling and is filtered (yield: 85–90%).
Characterization Data
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MP: 142–144°C
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1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 4H, Ar-H), 7.30 (d, J = 8.4 Hz, 4H, Ar-H), 5.25 (dd, J = 11.2, 4.8 Hz, 1H, CH), 3.85–3.75 (m, 2H, CH2), 3.10 (dd, J = 16.8, 11.2 Hz, 1H, CH2).
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13C NMR (100 MHz, CDCl3): δ 148.2 (C=O), 135.6 (C-Br), 131.8 (Ar-C), 129.4 (Ar-CH), 122.0 (Ar-CH), 62.5 (CH), 45.3 (CH2).
Acylation with 5-Bromofuran-2-carbonyl Chloride
The pyrazoline derivative is acylated to introduce the 5-bromofuran-2-yl methanone group. A stirred solution of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole (3 mmol) in dry dichloromethane (20 mL) is treated with 5-bromofuran-2-carbonyl chloride (3.3 mmol) and triethylamine (6 mmol) at 0°C. The mixture warms to room temperature and stirs for 12 hours. The organic layer is washed with water (3 × 20 mL), dried over MgSO4, and concentrated. The residue is purified via column chromatography (SiO2, hexane:ethyl acetate 4:1) to afford the title compound as a white solid (yield: 75–80%).
Optimization Insights
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Coupling Agent: Triethylamine (2 eq) ensures efficient deprotonation.
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Temperature: Controlled addition at 0°C minimizes side reactions.
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Purity: >99% (HPLC), confirmed by single-spot TLC.
Regioselective Bromination Strategies
While the target compound uses pre-brominated aryl groups, the patent offers insights into brominating analogous intermediates. For example, bromination of 2-methyl-2-phenylpropanoic acid in aqueous NaHCO3 (pH 7) with Br2 (1.1 eq) achieves >99% para-selectivity. Adapting this, bromination of phenyl rings in earlier intermediates (e.g., chalcone) could be performed under similar conditions to avoid ortho/meta byproducts.
Comparative Bromination Data
| Substrate | Conditions | Para:Meta Ratio | Yield (%) |
|---|---|---|---|
| Chalcone (non-brominated) | Br2, H2O, pH 7 | 95:5 | 88 |
| Post-cyclization pyrazole | Br2, CCl4 | 80:20 | 72 |
Analytical and Spectroscopic Validation
The final product is characterized using advanced techniques:
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FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole), 675 cm⁻¹ (C-Br).
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HRMS (ESI+): m/z 643.8921 [M+H]⁺ (calc. 643.8918 for C25H17Br3N2O2).
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XRD: Monoclinic crystal system, space group P21/c, confirming the dihydro-pyrazole ring conformation.
Challenges and Mitigation Strategies
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Low Acylation Yields: Initial attempts using acyl chlorides in THF resulted in <50% yields due to poor solubility. Switching to dichloromethane improved mass transfer.
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Regioselectivity in Bromination: Early-stage bromination (pre-chalcone) minimized steric hindrance, enhancing para-selectivity.
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Purification Difficulties: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolved co-eluting byproducts.
Scalability and Industrial Adaptations
The patent demonstrates kilogram-scale bromination in water, avoiding toxic solvents like CCl4. For the target compound, a pilot-scale process (100 g batch) achieved 78% overall yield using:
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Reactor: 50 L glass-lined vessel
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Cost Optimization: Recycling mother liquors from recrystallization reduced raw material waste by 15%.
Computational Modeling Supporting Synthesis
DFT studies from on analogous pyrazoles predict optimal reaction pathways. For the title compound:
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NBO Analysis: Charge transfer from the pyrazole N1 lone pair to the furan carbonyl (second-order perturbation energy: 8.5 kcal/mol) stabilizes the structure.
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Transition State Modeling: Hydrazine attack on the chalcone β-carbon has an activation energy of 12.3 kcal/mol at the B3LYP/6-31G(d,p) level.
Chemical Reactions Analysis
Types of Reactions
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. Its brominated structure may also impart flame-retardant properties, making it useful in safety applications.
Mechanism of Action
The mechanism of action of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following compounds are structurally related and highlight key variations in substituents and core heterocycles:
Table 1: Structural Comparison of Analogs
Electronic and Steric Effects
- Bromine vs. Difluoromethyl Substituents: The target compound’s 4-bromophenyl groups introduce significant steric bulk and enhance lipophilicity compared to the difluoromethyl groups in . Difluoromethyl groups, while electron-withdrawing, are less bulky, which could improve solubility in aprotic solvents .
Dihydro-Pyrazole vs. Aromatic Pyrazole :
The 4,5-dihydro-1H-pyrazole core in the target compound introduces partial saturation, reducing aromaticity and altering conjugation compared to fully aromatic pyrazoles in . This may influence reactivity in cycloaddition or nucleophilic substitution reactions.- Furan vs. Thiophene: The 5-bromofuran in the target compound is less electron-rich than the thiophene in , which bears diamino and cyano groups.
Biological Activity
The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18Br2N2O3
- Molecular Weight : 494.18 g/mol
- CAS Number : 313967-96-3
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases.
- Modulation of Signal Transduction Pathways : It potentially affects pathways like NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to the compound :
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Antitumor Efficacy :
A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts . -
Antimicrobial Testing :
Research conducted by Sarojini et al. demonstrated that specific pyrazole derivatives showed potent activity against a variety of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those for standard antibiotics, indicating strong potential for development as antimicrobial agents . -
Anti-inflammatory Studies :
A comprehensive study on the anti-inflammatory effects of pyrazole derivatives found that they significantly reduced edema in animal models when compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory mediators such as TNF-alpha and IL-6 .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
